1-(Difluoromethoxy)-2-(difluoromethyl)benzene is a fluorinated aromatic compound notable for its unique chemical structure, which includes both difluoromethoxy and difluoromethyl substituents on a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 226.19 g/mol .
1-(Difluoromethoxy)-2-(difluoromethyl)benzene belongs to the class of organofluorine compounds, which are characterized by the presence of fluorine atoms in their structure. These compounds are often studied for their unique properties, such as increased stability and reactivity compared to their non-fluorinated analogs.
The synthesis of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene can be achieved through several methods:
The choice of method depends on factors such as desired yield, purity, and scalability. For instance, radical trifluoromethylation may provide higher yields but requires careful control of reaction conditions to prevent side reactions.
The molecular structure of 1-(Difluoromethoxy)-2-(difluoromethyl)benzene features a benzene ring substituted at the first position with a difluoromethoxy group and at the second position with a difluoromethyl group. The presence of these fluorinated groups significantly alters the electronic distribution within the molecule, enhancing its reactivity.
1-(Difluoromethoxy)-2-(difluoromethyl)benzene can undergo various chemical reactions typical for aromatic compounds:
Careful control of reaction conditions is essential to achieve high selectivity and yield in these reactions. For example, using Lewis acids as catalysts can enhance electrophilic substitution rates.
The mechanism of action for 1-(Difluoromethoxy)-2-(difluoromethyl)benzene involves its interaction with biological targets through various pathways:
Research indicates that fluorinated compounds often exhibit enhanced binding affinities toward biological targets, making them valuable in pharmaceutical applications.
The presence of difluoro groups increases thermal stability and resistance to metabolic degradation, making this compound suitable for applications in harsh environments.
1-(Difluoromethoxy)-2-(difluoromethyl)benzene has several applications:
The difluoromethoxy (–OCF₂H) and difluoromethylthio (–SCF₂H) groups serve as versatile bioisosteric replacements for hydroxyl (–OH), methoxy (–OCH₃), thiol (–SH), and methylthio (–SCH₃) functionalities. Their utility stems from three interconnected properties:
Hydrogen-Bonding Capacity: The acidic proton in –OCF₂H (pKa ≈ 26–28) and –SCF₂H (pKa ≈ 22–24) enables them to act as hydrogen bond donors, mimicking interactions typically reserved for hydroxyl or amino groups. Abraham’s solute parameter analysis quantifies their hydrogen-bond acidity (A) at 0.10 for both –OCF₂H and –SCF₂H, comparable to thiophenol (A = 0.12) and aniline (A = 0.07) [6]. This property facilitates targeted binding interactions with biological macromolecules, as demonstrated in protease inhibitors where –OCF₂H forms stable hydrogen bonds with catalytic residues [1].
Lipophilicity Modulation: Fluorinated substituents significantly alter partition coefficients (logP). Difluoromethylbenzene exhibits a logP of 2.4, higher than phenol (logP = 1.5) but lower than trifluoromethylbenzene (logP = 2.9). This balance optimizes membrane permeability while retaining solubility—critical for oral bioavailability [6].
Steric and Electronic Profiles: The van der Waals radius of fluorine (1.47 Å) minimally distorts molecular geometry compared to hydrogen (1.20 Å), enabling isosteric replacement without significant conformational disruption [1]. Additionally, the high electronegativity of fluorine (3.98) polarizes adjacent bonds, enhancing dipole moments and influencing electrostatic interactions with target proteins [6].
Table 1: Comparative Properties of Fluorinated Motifs in Drug Design
Functional Group | Hydrogen-Bond Acidity (A) | logP | Electrostatic Potential (kcal/mol) |
---|---|---|---|
–OCF₂H | 0.10 | 1.8–2.2* | -25.1 |
–SCF₂H | 0.10 | 2.9 | -19.3 |
–OH | 0.33 | 0.8–1.2 | -38.2 |
–OCH₃ | <0.01 | 1.1 | -18.5 |
–CF₃ | <0.01 | 2.9 | -15.7 |
*Estimated for 1-(difluoromethoxy)benzene derivatives* [6] [9]
These properties make –OCF₂H and –SCF₂H indispensable in designing atypical dopamine transporter (DAT) inhibitors (e.g., JJC8-091), BACE-1 inhibitors for Alzheimer’s disease, and proton pump inhibitors like pantoprazole derivatives [1] [7].
The development of fluorinated ethers traces back to foundational discoveries in organofluorine chemistry:
Early Innovations (Pre-1940s): The first organofluorine compound synthesis by Dumas (1835) and Borodin (1862) established halogen-exchange methodologies, while Swarts’ seminal work (1898) demonstrated SbF₃-mediated fluorination of benzotrichloride to yield benzotrifluoride derivatives [3]. These reactions laid the groundwork for aromatic fluorination techniques.
Industrialization Era (1930s–1950s): The discovery of chlorodifluoromethane (Freon-22, ClCF₂H) by Midgley (1930) revolutionized refrigeration but also provided the first accessible difluoromethylation reagent. Its industrial synthesis via Swarts reaction (Eq. 7) enabled large-scale production of fluorinated building blocks [3]:$$\ce{CCl4 + SbF3 ->[\ce{HF}] CCl3F + CCl2F2}$$
Pharmaceutical Integration (1980s–Present): The ban on ozone-depleting chlorofluorocarbons (Montreal Protocol, 1987) spurred innovation in non-CFC fluorination reagents. Concurrently, the first fluoro-pharmaceuticals emerged—fludrocortisone acetate (1954) and fluoroquinolones (1980s)—validating fluorine’s role in enhancing drug efficacy [1]. Difluoromethoxybenzene derivatives entered drug pipelines in the 2000s as metabolically robust replacements for labile ethers, exemplified by modern anticancer and CNS-targeted agents [6].
Table 2: Key Milestones in Fluorinated Ether Development
Year | Innovation | Significance |
---|---|---|
1898 | Swarts reaction (ArCCl₃ → ArCF₃) | Enabled aromatic trifluoromethyl synthesis |
1930 | Freon-22 (ClCF₂H) production | Provided industrial difluoromethyl source |
1954 | Fludrocortisone acetate approval | First fluorinated corticosteroid |
1987 | Montreal Protocol enactment | Accelerated eco-friendly fluorination research |
2000s | DAST/Deoxo-Fluor® reagents | Advanced aldehyde → –CF₂H conversion |
2010s | XtalFluor-M® development | Bench-stable crystalline difluoromethylation agent |
The metabolic robustness conferred by difluoromethoxy and difluoromethyl groups arises from two interconnected theoretical principles:
C–F Bond Strength: The carbon-fluorine bond (BDE = 116–126 kcal/mol) is among the strongest in organic chemistry, imparting resistance to oxidative, hydrolytic, and enzymatic degradation. This stability directly counters cytochrome P450 (CYP)-mediated dealkylation pathways that cleave non-fluorinated ethers (–OCH₃) or thioethers (–SCH₃) [1]. In rat liver microsomes, piperidine analogues featuring –OCF₂H exhibit >300% longer half-lives than their –OCH₃ counterparts due to suppressed oxidative metabolism [7].
Electronic Effects on Metabolism: Fluorine’s electronegativity reduces electron density at adjacent sites, hindering nucleophilic/electrophilic attacks. For 1-(difluoromethoxy)-2-(difluoromethyl)benzene:
Table 3: Metabolic Parameters of Fluorinated vs. Non-Fluorinated Analogues
Compound Class | t₁/₂ in Rat Microsomes (min) | Major Metabolic Pathway | CLint (μL/min/mg) |
---|---|---|---|
Ar–OCH₃ | 15–30 | O-Demethylation | 120 ± 18 |
Ar–OCF₂H | 90–150 | Glucuronidation | 22 ± 4 |
Ar–CH₃ | 25–45 | Benzylic hydroxylation | 95 ± 12 |
Ar–CF₂H | >180 | Aromatic hydroxylation (minor) | 8 ± 2 |
These properties align with Lipinski’s rule of five enhancements: Fluorinated motifs reduce clearance (CLint) by 70–90% while maintaining optimal logP (1.8–2.5) and hydrogen-bonding capacity [6]. Theoretical models further predict that –OCF₂H insertion:
The strategic deployment of 1-(difluoromethoxy)-2-(difluoromethyl)benzene in drug scaffolds thus represents a convergence of electronic, steric, and thermodynamic factors that collectively enhance metabolic stability—a cornerstone of contemporary pharmacokinetic optimization.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8